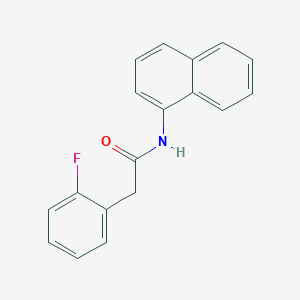![molecular formula C12H18N4O2S B494611 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 303971-00-8](/img/structure/B494611.png)
7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione, also known as ETP or 6-thioguanosine, is a purine analog that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of purine metabolism and has been used in the treatment of various diseases, including cancer and viral infections.
Mécanisme D'action
7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione works by inhibiting purine metabolism, which is essential for the replication of cancer cells and viruses. It is a potent inhibitor of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is involved in the synthesis of purine nucleotides. By inhibiting HGPRT, 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione prevents the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and viral replication.
Biochemical and Physiological Effects
7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth. 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has been shown to have immunomodulatory effects, which can be beneficial in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is its potency. It is a highly effective inhibitor of purine metabolism, which makes it a useful tool for studying the role of purine metabolism in various diseases. However, one limitation of 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione is its toxicity. It can cause bone marrow suppression, which can lead to anemia, leukopenia, and thrombocytopenia. This can limit its use in clinical trials.
Orientations Futures
There are several future directions for the study of 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione. One direction is the development of new analogs of 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione that are more potent and less toxic. Another direction is the study of the immunomodulatory effects of 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione, which could lead to the development of new treatments for autoimmune disorders. Finally, the study of the mechanism of action of 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione could lead to the identification of new targets for cancer and viral therapies.
Conclusion
In conclusion, 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione, or 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione, is a potent inhibitor of purine metabolism that has been extensively studied for its potential therapeutic applications. It has been shown to be effective against a wide range of diseases, including cancer, viral infections, and autoimmune disorders. 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione works by inhibiting purine metabolism, which is essential for the replication of cancer cells and viruses. While 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has some limitations, its potency and effectiveness make it a useful tool for studying the role of purine metabolism in various diseases. Further research is needed to fully understand the potential of 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 6-thioguanine with isobutyl mercaptan in the presence of a base. The reaction yields 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione, which can be purified by column chromatography. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been shown to be effective against a wide range of diseases, including cancer, viral infections, and autoimmune disorders. 7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione has been used as an anticancer agent in the treatment of leukemia, lymphoma, and solid tumors. It has also been shown to be effective against viral infections, including hepatitis B and C, and HIV.
Propriétés
IUPAC Name |
7-ethyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-5-16-8-9(13-12(16)19-6-7(2)3)15(4)11(18)14-10(8)17/h7H,5-6H2,1-4H3,(H,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZVAXCEAHLEDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

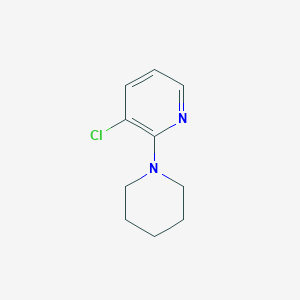
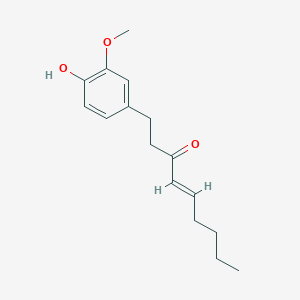
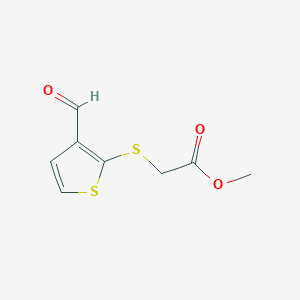
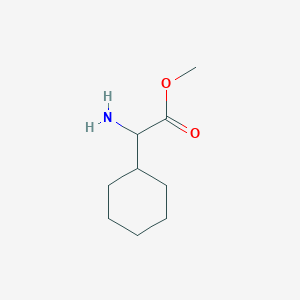
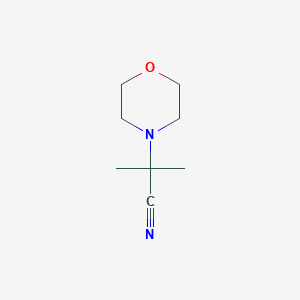

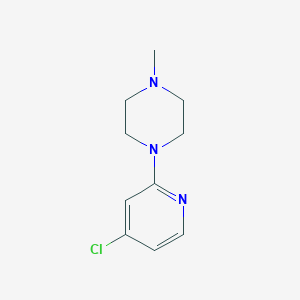
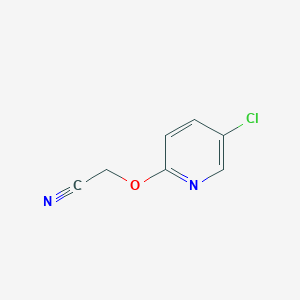
![Methyl 3-[3-(2,4-dioxopyrimidin-1-yl)propoxy]-5-nitrothiophene-2-carboxylate](/img/structure/B494544.png)
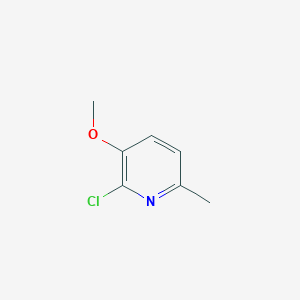
![N-[3-(benzoylimino)-3H-phenoxazin-7-yl]-4-methylbenzamide](/img/structure/B494551.png)

